4-Bromo-2,6-ditert-butylphenylamine
Description
4-Bromo-2,6-ditert-butylphenylamine is a brominated aniline derivative featuring tert-butyl substituents at the 2- and 6-positions of the benzene ring and a bromine atom at the 4-position.
Properties
Molecular Formula |
C14H22BrN |
|---|---|
Molecular Weight |
284.241 |
IUPAC Name |
4-bromo-2,6-ditert-butylaniline |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,16H2,1-6H3 |
InChI Key |
REMPVOBRLBVHTA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on substitution patterns, functional groups, and bromine placement:
4-Bromo-2,6-dimethylaniline (CAS 24596-19-8)
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Differences
- Substituent Bulk : The tert-butyl groups in the target compound confer greater steric hindrance than methyl groups in 4-bromo-2,6-dimethylaniline. This reduces accessibility to the amine group, slowing reactions like acetylation or electrophilic substitution .
- Functional Groups: 4-Bromo-1,2-diaminobenzene has two amine groups, enabling polymerization or metal coordination, unlike mono-amine analogs . 2C-B contains a phenethylamine side chain and methoxy groups, directing its pharmacological activity rather than industrial use .
- Reactivity : Methoxy groups in 2C-B are electron-donating, while tert-butyl groups in the target compound are weakly electron-donating but primarily steric in effect.
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